molecular formula C7H11N5 B1489749 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine CAS No. 1311318-15-6

4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Cat. No. B1489749
CAS RN: 1311318-15-6
M. Wt: 165.2 g/mol
InChI Key: TUDVPSBOVQMCAE-UHFFFAOYSA-N
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Description

“4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine” is a chemical compound with the molecular formula C7H11N5. It has a molecular weight of 165.20 .


Molecular Structure Analysis

The molecular structure of “4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine” consists of seven carbon atoms, eleven hydrogen atoms, and five nitrogen atoms .

Scientific Research Applications

Synthesis of Pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine Derivatives

A study demonstrated the use of a related pyrazole derivative in the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, among other heterocyclic compounds. This process involved reactions with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. Such methodologies highlight the versatility of pyrazole derivatives in constructing complex heterocyclic frameworks with potential applications in materials science, pharmaceuticals, and agrochemicals (N. M. Rateb, 2014).

Development of Heterocyclic Compounds

Another research approach involved converting ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into a range of diazanaphthalene, pyrano-[2,3-c]pyrazole, and other derivatives. This showcases the utility of pyrazole-based compounds in generating a wide array of heterocyclic structures that could have various industrial and pharmaceutical applications (A. A. Harb et al., 1989).

Tetrahydro-1,4-diazepinones Synthesis

Research into N-heterocycle-fused tetrahydro-1,4-diazepinones introduced a general approach for synthesizing these compounds, starting from readily accessible pyrazole carboxylates. The methodology underscores the significance of pyrazole derivatives in accessing fused heterocyclic compounds, which are of interest in the development of new therapeutic agents (Karolina Dzedulionytė et al., 2022).

Azocompounds and Fused Pyrazolo[5,1‐c][1,2,4]triazines Synthesis

Diazotization of pyrazole-5-amine derivatives and subsequent reactions illustrated the synthesis of azocompounds and fused pyrazolo[5,1-c][1,2,4]triazines. These reactions exhibit the adaptability of pyrazole derivatives in synthesizing azocompounds and triazines, which could have applications in dye manufacturing and as intermediates in pharmaceutical synthesis (I. Ledenyova et al., 2013).

Novel Pyrazolo[3,4-b]pyridine Derivatives

A facile synthesis strategy for novel pyrazolo[3,4-b]pyridine derivatives from pyrazole-5-amine and activated carbonyl groups underlines the strategic importance of these derivatives in constructing new N-fused heterocycle products, potentially useful in various bioactive compound developments (Aseyeh Ghaedi et al., 2015).

Safety and Hazards

The safety and hazard information for “4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine” is not available in the sources I found .

properties

IUPAC Name

4-ethyl-6-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-3-4-5-6(8)9-10-7(5)12(2)11-4/h3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDVPSBOVQMCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=NNC(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

CAS RN

1311318-15-6
Record name 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 2
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 3
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 4
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 5
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 6
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

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